3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine

Catalog No.
S13581155
CAS No.
M.F
C11H19N3
M. Wt
193.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyra...

Product Name

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine

IUPAC Name

5-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-3-amine

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

InChI

InChI=1S/C11H19N3/c1-6(2)4-9-10(8-5-7(8)3)13-14-11(9)12/h6-8H,4-5H2,1-3H3,(H3,12,13,14)

InChI Key

GVCXTTCYNXBDRV-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=C(C(=NN2)N)CC(C)C

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structural features, including a pyrazole ring and substituted alkyl groups. The molecular formula for this compound is C12H18N4, indicating the presence of 12 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms. The compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Typical of amines and pyrazoles:

  • Oxidation: The amine group can be oxidized to form corresponding nitroso or oxime derivatives.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
  • Substitution Reactions: The amino group in the pyrazole ring can engage in nucleophilic substitution reactions, allowing for the synthesis of more complex derivatives .

Pyrazole derivatives, including 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine, have been studied for their biological activities. These compounds often exhibit:

  • Antimicrobial Properties: Some pyrazole derivatives show significant activity against various bacterial strains.
  • Anti-inflammatory Effects: They may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity: Certain studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, indicating their potential as anticancer agents .

The synthesis of 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step usually involves the reaction of hydrazine with suitable carbonyl compounds to form the pyrazole core.
  • Introduction of Substituents: The alkyl groups (2-methylcyclopropyl and 2-methylpropyl) can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for further biological testing or application .

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead compound in drug development for various diseases.
  • Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing agrochemicals to protect crops from pathogens.
  • Research Tools: The compound may be used in biochemical assays to study enzyme interactions or cellular pathways .

Interaction studies involving 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine focus on its binding affinity to specific biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with proteins or enzymes at the molecular level.
  • In Vitro Assays: To evaluate its biological effects on cell lines, assessing parameters like cell viability and proliferation rates.
  • In Vivo Studies: Animal models may be used to study pharmacokinetics and therapeutic efficacy .

Several compounds share structural similarities with 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
5-Cyclopropyl-1H-pyrazol-3-amine0.92Contains a cyclopropyl group; simpler structure
3-Amino-5-cyclobutyl-1H-pyrazole0.89Cyclobutyl substitution; different ring structure
5-Amino-pyrazolesVariesGeneral class; diverse substitutions possible
3-Methyl-4-(pyridin-4-yl)-1H-pyrazolVariesContains a pyridine ring; different biological activity

Uniqueness

The uniqueness of 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine lies in its specific combination of cyclopropyl and alkyl substituents on the pyrazole ring, which may enhance its biological activity compared to other similar compounds. This structural diversity contributes to its potential utility in medicinal chemistry and related fields .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

193.157897619 g/mol

Monoisotopic Mass

193.157897619 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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